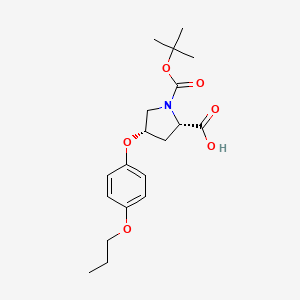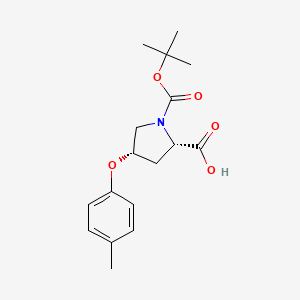
Methyl (2S,4S)-4-(3-iodophenoxy)-2-pyrrolidinecarboxylate
Vue d'ensemble
Description
Methyl (2S,4S)-4-(3-iodophenoxy)-2-pyrrolidinecarboxylate, commonly known as MIPC, is a synthetic compound with a wide range of potential applications in scientific research and laboratory experiments. MIPC is an organoiodine compound that is structurally similar to other organoiodine compounds such as iodophenoxates and iodobenzoates. It has been studied extensively in recent years due to its unique properties and potential applications in various scientific fields.
Applications De Recherche Scientifique
MIPC has several potential applications in scientific research. It has been studied as a potential drug for the treatment of various diseases, including cancer and neurodegenerative diseases. MIPC has also been studied as a potential imaging agent for use in magnetic resonance imaging (MRI). Additionally, MIPC has been studied as a potential catalyst for organic synthesis reactions.
Mécanisme D'action
MIPC is believed to exert its biological effects by binding to and activating specific proteins in the body. Specifically, MIPC is thought to bind to and activate certain proteins, such as the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation. Additionally, MIPC is believed to bind to and activate certain receptors, including the opioid receptor and the cannabinoid receptor, which are involved in the regulation of pain and anxiety.
Biochemical and Physiological Effects
MIPC has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antiproliferative effects. Additionally, MIPC has been studied for its potential to modulate the activity of certain neurotransmitters, such as serotonin and norepinephrine, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
MIPC has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high solubility in aqueous solutions. Additionally, it has a low toxicity and is relatively stable in biological systems. However, there are some limitations to using MIPC in laboratory experiments. It is relatively expensive to synthesize, and it has a relatively short shelf life. Additionally, it is difficult to purify and it can be degraded by certain enzymes.
Orientations Futures
MIPC has several potential future applications in scientific research and laboratory experiments. It could be used as a potential drug for the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, it could be used as a potential imaging agent for use in MRI. Furthermore, it could be used as a potential catalyst for organic synthesis reactions. Finally, it could be used as a potential modulator of certain neurotransmitters, such as serotonin and norepinephrine.
Propriétés
IUPAC Name |
methyl (2S,4S)-4-(3-iodophenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO3/c1-16-12(15)11-6-10(7-14-11)17-9-4-2-3-8(13)5-9/h2-5,10-11,14H,6-7H2,1H3/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAWMGPYKHHFSN-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



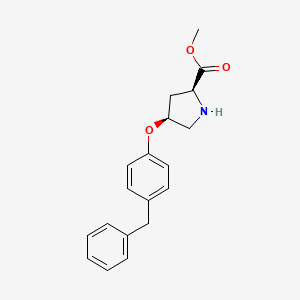
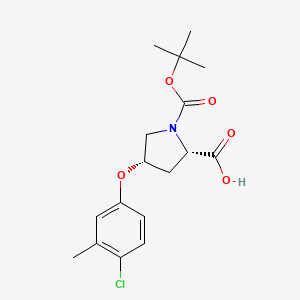

![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091446.png)




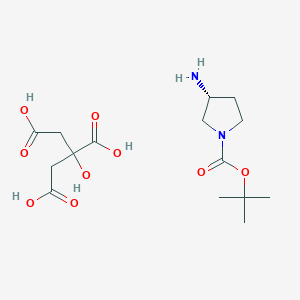
![(2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B3091512.png)


